molecular formula C18H29N3O4S B6124484 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide

5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide

Cat. No.: B6124484
M. Wt: 383.5 g/mol
InChI Key: BQYXICMVZCRRTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide involves several steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide include other piperazine derivatives such as:

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)sulfonyl-2-(3-methylbutoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-4-20-8-10-21(11-9-20)26(23,24)15-5-6-17(16(13-15)18(19)22)25-12-7-14(2)3/h5-6,13-14H,4,7-12H2,1-3H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYXICMVZCRRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCCC(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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